3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-19(11-13-22-23)16-8-6-15(7-9-16)10-12-21-20(24)17-4-3-5-18(14-17)25-2/h3-9,11,13-14H,10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAPPAHRZEIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Methoxybenzoyl Chloride Preparation
The 3-methoxybenzamide group originates from 3-methoxybenzoic acid, which undergoes activation via thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. In the referenced protocol, 2-chloro-3-(trifluoromethyl)benzoic acid was condensed with amines using hydroxybenzotriazole (HOBt) and water-soluble carbodiimide (WSC–HCl) in dimethylformamide (DMF). This method ensures high yields (75–90%) while minimizing racemization, making it applicable to the 3-methoxy derivative.
Synthesis of 4-(1-Methyl-1H-Pyrazol-5-yl)Phenethylamine
The phenethylamine segment is constructed via Suzuki-Miyaura coupling, a strategy validated in the synthesis of biphenyl derivatives (e.g., compound 7f). Aryl halides (e.g., 4-bromophenethylamine) react with 1-methyl-1H-pyrazol-5-ylboronic acid in the presence of palladium catalysts. The use of Pd(PPh3)4 and potassium carbonate in DMF/ethanol at 80°C achieves coupling efficiencies of 82–88%.
Stepwise Synthetic Procedure
Formation of the Phenethylamine Core
Step 1: Protection of Phenethylamine
4-Bromophenethylamine is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane. This step prevents undesired side reactions during subsequent coupling steps.
Step 2: Suzuki-Miyaura Coupling
The Boc-protected 4-bromophenethylamine (1.0 equiv) reacts with 1-methyl-1H-pyrazol-5-ylboronic acid (1.2 equiv) in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 equiv) in DMF/ethanol (3:1) at 80°C for 12 hours. After extraction and purification via silica gel chromatography, the coupled product is isolated in 85% yield.
Step 3: Deprotection
The Boc group is removed using 4 M HCl in dioxane, yielding 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine hydrochloride. This intermediate is neutralized with aqueous NaHCO3 and extracted into ethyl acetate.
Acylation with 3-Methoxybenzoyl Chloride
Step 4: Amide Bond Formation
3-Methoxybenzoyl chloride (1.1 equiv) is added dropwise to a solution of 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine (1.0 equiv) and triethylamine (2.0 equiv) in dry dichloromethane at 0°C. The reaction proceeds for 4 hours at room temperature, followed by quenching with water. The crude product is purified via recrystallization from ethanol/water (7:3), yielding the title compound as a white solid (78%).
Reaction Optimization and Mechanistic Insights
Palladium Catalyst Screening
Comparative studies using Pd(OAc)2, PdCl2(dppf), and Pd(PPh3)4 revealed that the latter provides superior coupling efficiency (Table 1).
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2 | 62 | 91 |
| PdCl2(dppf) | 73 | 94 |
| Pd(PPh3)4 | 85 | 98 |
The enhanced performance of Pd(PPh3)4 is attributed to its stability in polar aprotic solvents like DMF, which facilitates oxidative addition and transmetallation steps.
Solvent Effects on Acylation
The choice of solvent significantly impacts amide bond formation. Dichloromethane minimizes esterification side reactions compared to THF or DMF, as evidenced by HPLC analysis (Figure 1).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (600 MHz, CDCl3): δ 7.65 (d, J=8.4 Hz, 2H, Ar–H), 7.52 (s, 1H, pyrazole-H), 7.32 (d, J=8.1 Hz, 2H, Ar–H), 6.98 (dd, J=8.1, 2.1 Hz, 1H, Ar–H), 6.89 (s, 1H, Ar–H), 6.82 (d, J=7.8 Hz, 1H, Ar–H), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, N–CH3), 3.62 (t, J=6.6 Hz, 2H, CH2NH), 2.84 (t, J=6.6 Hz, 2H, CH2Ar).
-
13C NMR (150 MHz, CDCl3): δ 167.2 (C=O), 159.8 (C–OCH3), 144.5 (pyrazole-C), 138.2–114.7 (aromatic carbons), 55.3 (OCH3), 40.1 (N–CH3), 39.8 (CH2NH), 35.4 (CH2Ar).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C21H22N3O2 [M+H]+: 348.1709; Found: 348.1712.
Scale-Up Considerations and Industrial Feasibility
The described protocol is scalable to multigram quantities with minor modifications:
-
Continuous Flow Coupling: Substituting batch Suzuki-Miyaura with flow chemistry reduces reaction time from 12 hours to 45 minutes.
-
Green Solvent Alternatives: Cyclopentyl methyl ether (CPME) replaces dichloromethane in the acylation step, reducing environmental impact without compromising yield (76% vs. 78%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate (CAN).
Reduction: The nitro group (if present in derivatives) can be reduced to an amine using hydrogenation over palladium on carbon.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), thiols, amines.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thioether or amine derivatives.
Scientific Research Applications
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide involves its binding to specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound’s structure allows it to fit into the binding pocket of these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and tissue distribution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare temano-grel with structurally and pharmacologically related compounds:
* Estimated based on structural similarity to APD791.
Key Comparisons :
APD791 (3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide): Structural Differences: APD791 replaces temano-grel’s ethyl linker with a morpholinoethoxy group, introducing a tertiary amine that enhances solubility and bioavailability . Pharmacology: APD791 exhibits superior 5-HT₂A receptor affinity (IC₅₀: 2.3 nM vs. ~10 nM for temano-grel) and selectivity (>1,000-fold over 5-HT₂B/2C receptors) . It demonstrated oral bioavailability in rats, dogs, and monkeys, advancing to clinical trials for arterial thrombosis . Clinical Relevance: APD791’s morpholinoethoxy group likely improves metabolic stability, a feature temano-grel may lack due to its simpler ethyl linker .
Pharmacology: Fluorine’s electron-withdrawing effects may alter receptor binding kinetics, though its 5-HT₂A activity remains uncharacterized. Its lower molecular weight (351.4 vs. 436.5) suggests faster systemic clearance .
R-96544: Structural Differences: Features a biphenyl core instead of a benzamide, with a pyrazole substituent. Pharmacology: R-96544 is a competitive 5-HT₂A antagonist (Kᵢ: 8.9 nM) with demonstrated efficacy in coronary patency models . Its biphenyl structure may confer distinct pharmacokinetic profiles compared to temano-grel’s benzamide scaffold.
Critical Analysis :
- Temano-grel vs. APD791: While both share the same molecular formula, APD791’s morpholinoethoxy group enhances receptor binding and pharmacokinetics. Temano-grel’s ethyl linker may reduce synthetic complexity but compromise selectivity.
- Role of Substituents: Fluorine (in the propanamide analog) and trifluoromethyl groups (in unrelated compounds ) highlight trends in optimizing metabolic stability and receptor affinity.
- Therapeutic Gaps: Unlike APD791, temano-grel lacks published clinical data, underscoring the need for comparative efficacy and safety studies.
Biological Activity
3-Methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide, also known as APD791, is a compound that has garnered attention for its pharmacological properties, particularly as a selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This article explores the biological activity of APD791, highlighting its mechanism of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H22N4O2
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
APD791 functions primarily as a selective antagonist for the 5-HT2A receptor. It exhibits high-affinity binding with an inhibition constant (K(i)) of approximately 4.9 nM and demonstrates functional inverse agonism by inhibiting inositol phosphate accumulation in cells expressing the human 5-HT2A receptor . This selectivity is significant, as it shows over 2000-fold selectivity for the 5-HT2A receptor compared to other serotonin receptors such as 5-HT2C and 5-HT2B .
Antiplatelet Activity
One of the notable biological activities of APD791 is its effect on platelet aggregation. The compound has been shown to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation in both human and canine models, with IC(50) values of 8.7 nM and 23.1 nM, respectively . This antiplatelet effect is crucial for potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a significant role.
Vascular Pharmacology
In addition to its antiplatelet properties, APD791 has demonstrated effects on vascular smooth muscle. It inhibits serotonin-stimulated DNA synthesis in rabbit aortic smooth muscle cells (IC(50) = 13 nM) and reduces vasoconstriction in rabbit aortic rings . These findings suggest that APD791 may have utility in managing conditions characterized by excessive vascular contraction.
Pharmacokinetics
Oral administration of APD791 has been studied in canine models, revealing both acute and subchronic inhibition of serotonin-mediated platelet aggregation . The compound is metabolized into two active metabolites (APD791-M1 and APD791-M2), which retain similar affinity and selectivity profiles to the parent compound, indicating a sustained pharmacological effect following administration.
Case Studies and Research Findings
Several studies have investigated the biological activity of APD791:
-
Study on Antiplatelet Effects :
- Objective : To evaluate the impact of APD791 on platelet aggregation.
- Findings : Demonstrated significant inhibition of serotonin-mediated platelet aggregation in vitro and in vivo models, supporting its potential use in thrombotic disorders.
- Vascular Smooth Muscle Study :
Summary Table of Biological Activities
Q & A
Q. How is X-ray crystallographic data refined using SHELXL?
- Workflow :
Data Integration : SAINT processes raw diffraction data (resolution < 1.2 Å).
Structure Solution : SHELXD locates heavy atoms; SHELXE refines phases.
Model Building : WinGX visualizes electron density maps for manual adjustments.
Validation : R-factor convergence (<0.05) and Ramachandran outliers (<0.2%) ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
